
Nexium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nexium, also known by its generic name esomeprazole, is a proton pump inhibitor used primarily for the treatment of gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome . It works by reducing the amount of acid produced in the stomach, thereby providing relief from symptoms and promoting healing of the esophagus and stomach lining .
Preparation Methods
Synthetic Routes and Reaction Conditions
Esomeprazole is synthesized through a multi-step process starting from 2-mercapto-5-methoxybenzimidazole. The key steps involve:
Sulfoxidation: The starting material is oxidized to form the sulfoxide intermediate.
Chiral Resolution: The racemic mixture of the sulfoxide is resolved into its enantiomers, and the S-enantiomer is selected for further processing.
Methylation: The selected enantiomer undergoes methylation to form esomeprazole.
Industrial Production Methods
Industrial production of esomeprazole involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk Synthesis: Large quantities of the starting material are subjected to sulfoxidation and chiral resolution.
Purification: The product is purified using crystallization and chromatography techniques to achieve the desired purity levels.
Formulation: The purified esomeprazole is formulated into various dosage forms, including tablets, capsules, and intravenous preparations.
Chemical Reactions Analysis
Types of Reactions
Esomeprazole undergoes several types of chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to form sulfone derivatives.
Reduction: The sulfoxide group can be reduced back to the sulfide form under specific conditions.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced sulfides, and substituted benzimidazole compounds .
Scientific Research Applications
Esomeprazole has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying proton pump inhibitors and their chemical properties.
Biology: Investigated for its effects on gastric acid secretion and its role in gastrointestinal physiology.
Medicine: Extensively used in clinical trials for the treatment of GERD, peptic ulcer disease, and other acid-related disorders.
Mechanism of Action
Esomeprazole exerts its effects by inhibiting the H+/K±ATPase enzyme, also known as the proton pump, located on the parietal cells of the stomach. This enzyme is responsible for the final step in the production of gastric acid. By covalently binding to the sulfhydryl groups of cysteines on the enzyme, esomeprazole effectively blocks acid secretion. This inhibition is irreversible, and new enzyme synthesis is required to resume acid production .
Comparison with Similar Compounds
Similar Compounds
Omeprazole: The racemic mixture of S- and R-enantiomers, with similar efficacy but different pharmacokinetics.
Pantoprazole: Another proton pump inhibitor with a slightly different chemical structure and pharmacokinetic profile.
Lansoprazole: Similar mechanism of action but with different metabolic pathways and side effect profiles.
Uniqueness
Esomeprazole is unique in that it is the S-enantiomer of omeprazole, which provides improved pharmacokinetics and potentially better clinical outcomes. It has a longer duration of action and higher bioavailability compared to omeprazole .
Properties
Molecular Formula |
C34H42MgN6O9S2 |
|---|---|
Molecular Weight |
767.2 g/mol |
IUPAC Name |
magnesium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;trihydrate |
InChI |
InChI=1S/2C17H18N3O3S.Mg.3H2O/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;;;;/h2*5-8H,9H2,1-4H3;;3*1H2/q2*-1;+2;;;/t2*24-;;;;/m00..../s1 |
InChI Key |
VEVZQDGATGBLIC-OXLUMUBXSA-N |
Isomeric SMILES |
CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.O.[Mg+2] |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.O.[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,4R,6S)-2-[[(1R,3S,6R,8S,9R,11R,12R,14R,15S,16S)-14-hydroxy-15-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10775612.png)
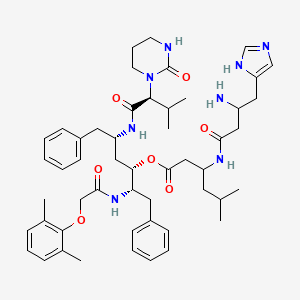
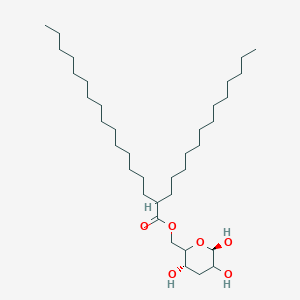
![3-[2-[5-(3-chloro-4-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]propanoic acid](/img/structure/B10775633.png)
![(5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridin-2-yl){6-[(dimethylamino)methyl]-(+)-4-methyl-3,4-dihydroisoquinolin-2(1H)-yl}methanone](/img/structure/B10775634.png)
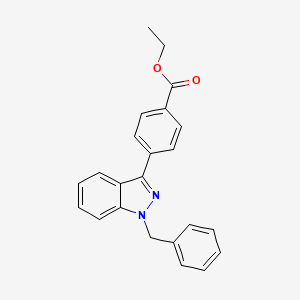
![N-(2-Isopropoxy-3-(4-Methylpiperazine-1-Carbonyl)phenyl)-4-Oxo-3,4-Dihydrothieno[3,2-D]pyrimidine-7-Carboxamide](/img/structure/B10775639.png)
![methyl (1R,4aS,8S,8aS)-3-hydroxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B10775642.png)

![methyl (1R,3R,4aR,8R,8aR)-3-hydroxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B10775675.png)
![3,4-dichloro-N-[[1-(methylamino)cyclohexyl]methyl]benzamide](/img/structure/B10775679.png)
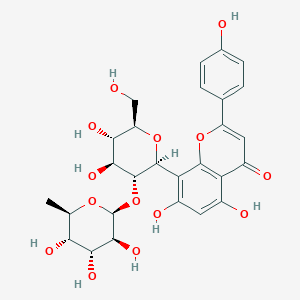
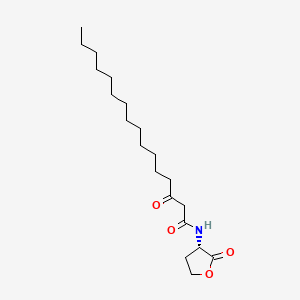
![methyl (4aS,8aS)-3-hydroxy-1-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B10775705.png)
